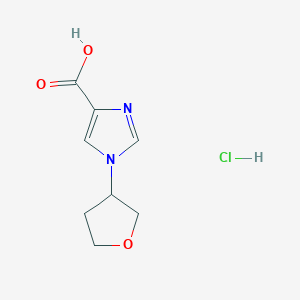![molecular formula C11H12BrClN2O2 B2499920 N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide CAS No. 796084-52-1](/img/structure/B2499920.png)
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 338.7 g/mol. BCA is a member of the acetamide family and is a derivative of 2-aminoacetophenone.
Scientific Research Applications
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide has been widely used in scientific research as a reagent for the synthesis of various compounds. It is a versatile building block that can be used to synthesize a wide range of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide is not well understood. However, it is known to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that is involved in various physiological processes such as muscle contraction, memory, and learning.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have anxiolytic effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide in lab experiments is its versatility. It can be used to synthesize a wide range of compounds, which makes it a valuable reagent for organic synthesis. However, one of the limitations of using N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide is its toxicity. It is a hazardous chemical that should be handled with care.
Future Directions
There are several future directions for the research of N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide. One area of research is the development of new synthetic routes for N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide and its derivatives. Another area of research is the investigation of its mechanism of action and its potential use in the treatment of various neurological disorders. Additionally, the development of new analytical methods for the detection and quantification of N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide in biological samples is an area of research that has potential applications in forensic toxicology and drug testing.
Conclusion
In conclusion, N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide is a versatile compound that has been widely used in scientific research. It has various biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. However, its toxicity should be taken into consideration when handling it in lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications.
Synthesis Methods
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide can be synthesized by reacting 2-bromoacetophenone with methylamine, followed by reacting the resulting product with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained by crystallization from a suitable solvent.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOAKHKFHXKAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-bromophenyl)amino]-2-oxoethyl}-2-chloro-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B2499838.png)
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)





![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)



![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)